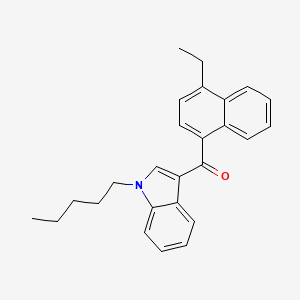

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JWH 210 是一种来自萘酰吲哚家族的合成大麻素。 它在 CB1 大麻素受体和 CB2 大麻素受体上均表现出强效激动作用,其结合亲和力分别为 CB1 上 0.46 纳摩尔和 CB2 上 0.69 纳摩尔 。这种化合物以其高效性而闻名,并在各种科学研究应用中得到应用。

准备方法

JWH 210 的合成涉及在热的作用下,将 4-乙基-2-萘酰氯与 1-戊基-1H-吲哚反应。 然后将所得物质溶解在乙醇或其他溶剂中并结晶 。工业生产方法通常遵循类似的合成路线,但可能涉及额外的纯化步骤以确保化合物的纯度和一致性。

化学反应分析

JWH 210 经历了各种化学反应,包括:

氧化: 此反应可以使用高锰酸钾或三氧化铬等氧化剂进行。

还原: 还原反应可能涉及像氢化铝锂这样的试剂。

取代: 常见的取代反应试剂包括卤素和亲核试剂。

从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,氧化可能生成羟基化的衍生物,而取代反应可以生成卤代化合物 。

科学研究应用

JWH 210 由于其在各个领域的应用而被广泛研究:

作用机制

JWH 210 通过与大麻素受体 CB1 和 CB2 结合发挥作用。 这种结合会激活受体,从而导致各种下游效应,包括调节神经递质释放和免疫反应 。该化合物对这些受体的高亲和力使其在诱发大麻素样作用方面特别有效。

相似化合物的比较

JWH 210 是萘酰吲哚系列的一部分,该系列还包括其他化合物,如 JWH 018、JWH 122 和 JWH 081。 与它的类似物相比,JWH 210 对 CB1 受体具有更高的结合亲和力,使其成为该系列中最有效的化合物之一 。以下是与类似化合物的比较:

JWH 018: 与 JWH 210 相比,CB1 的结合亲和力较低(0.69 纳摩尔)。

JWH 122: 与 JWH 210 相似,CB1 的结合亲和力(0.69 纳摩尔),但效力低于 JWH 210。

JWH 081: 与 JWH 210 相比,CB1 的结合亲和力较低(1.2 纳摩尔).

JWH 210 的独特结构和高效性使其成为科学研究和潜在治疗应用的宝贵化合物。

生物活性

4-Ethylnaphthalen-1-yl-(1-pentylindol-3-yl)methanone, commonly referred to as JWH-210, is a synthetic cannabinoid that has garnered attention for its biological activity, particularly its interaction with cannabinoid receptors in the body. This compound is part of a broader class of synthetic cannabinoids that mimic the effects of delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis.

JWH-210 primarily acts as an agonist at the cannabinoid receptors CB₁ and CB₂. These receptors are part of the endocannabinoid system, which plays a crucial role in regulating various physiological processes, including pain sensation, mood, and immune response. Upon binding to these receptors, JWH-210 initiates a series of intracellular signaling cascades that lead to various biological effects:

- CB₁ Receptors : Predominantly found in the central nervous system, activation of CB₁ receptors by JWH-210 can result in altered pain perception and mood modulation.

- CB₂ Receptors : Located mainly in immune cells and peripheral tissues, CB₂ receptor activation is associated with anti-inflammatory effects and modulation of immune responses.

Pharmacological Effects

Research indicates that JWH-210 exhibits several pharmacological effects:

- Analgesic Properties : The compound has been shown to reduce pain perception through its action on CB₁ receptors.

- Anti-inflammatory Effects : By activating CB₂ receptors, JWH-210 may help reduce inflammation, making it a potential candidate for therapeutic applications in inflammatory diseases.

- Neurotoxicity Concerns : At high doses, there are reports suggesting potential neurotoxic effects, highlighting the need for caution in its use.

Pharmacokinetics

The pharmacokinetic profile of JWH-210 has not been extensively characterized; however, some studies provide insights into its metabolism and elimination:

- Metabolism : JWH-210 undergoes hepatic metabolism, with various metabolites identified that may have their own biological activities.

- Elimination : The compound is rapidly cleared from the bloodstream, although specific half-life data remain limited .

Case Studies

- Case of Synthetic Cannabinoid Abuse : A documented case highlighted the dangers associated with synthetic cannabinoids like JWH-210. The individual exhibited severe toxicity leading to death after consuming high doses. This case underscores the potential risks associated with unregulated use of synthetic cannabinoids .

- Clinical Observations : In clinical settings, instances of poisoning related to synthetic cannabinoids have been reported. Patients often present with symptoms such as agitation, hallucinations, and cardiovascular complications following consumption of products containing JWH-210 and similar compounds .

Research Findings

Recent studies have focused on understanding the broader implications of synthetic cannabinoids like JWH-210:

Comparative Analysis of Synthetic Cannabinoids

| Compound | Receptor Affinity | Analgesic Effect | Anti-inflammatory Effect | Neurotoxicity Risk |

|---|---|---|---|---|

| JWH-210 | High (CB₁ & CB₂) | Yes | Yes | Moderate to High |

| NNEI | Moderate (CB₁) | Yes | Limited | Low |

| MN-18 | High (CB₁) | Limited | Yes | Moderate |

This table summarizes key findings regarding receptor affinity and biological effects among different synthetic cannabinoids.

属性

CAS 编号 |

824960-02-3 |

|---|---|

分子式 |

C27H29NO |

分子量 |

383.5 g/mol |

IUPAC 名称 |

(1-pentylindol-3-yl)-(4-propylnaphthalen-1-yl)methanone |

InChI |

InChI=1S/C27H29NO/c1-3-5-10-18-28-19-25(23-14-8-9-15-26(23)28)27(29)24-17-16-20(11-4-2)21-12-6-7-13-22(21)24/h6-9,12-17,19H,3-5,10-11,18H2,1-2H3 |

InChI 键 |

AKGUMDFQXWZHHS-UHFFFAOYSA-N |

SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CC |

规范 SMILES |

CCCCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)CCC |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

JWH-182; JWH 182; JWH182; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。